molecular formula C15H13ClN2O2S B4989885 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide

4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide

Cat. No. B4989885
M. Wt: 320.8 g/mol
InChI Key: KYMOGTLHTISBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research as a tool to study various biological processes. This compound is also known by its chemical name, C15H12ClNOS, and has several interesting properties that make it an important tool in the field of biochemistry.

Mechanism of Action

The mechanism of action of 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide involves the inhibition of certain enzymes, such as histone deacetylases. This inhibition leads to changes in the acetylation status of histones, which in turn affects the regulation of gene expression. This compound has also been shown to affect the activity of other enzymes, such as DNA methyltransferases, which are involved in the regulation of DNA methylation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to affect the expression of various genes, including those involved in cell cycle regulation, apoptosis, and differentiation. This compound has also been shown to affect the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the effects of specific enzymes on biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.

Future Directions

There are several future directions for the use of 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide in scientific research. One potential direction is the study of its effects on epigenetic modifications, such as DNA methylation and histone modifications. Another potential direction is the development of more selective inhibitors of specific enzymes, which could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs or compounds could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with thioacetic acid followed by the reaction of the resulting compound with 4-aminobenzamide. The final product is obtained through a series of purification steps.

Scientific Research Applications

The use of 4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide in scientific research is widespread. This compound is commonly used as a tool to study various biological processes, including the regulation of gene expression, protein synthesis, and cellular signaling pathways. It has been shown to be effective in inhibiting the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.

properties

IUPAC Name

4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-11-3-7-13(8-4-11)21-9-14(19)18-12-5-1-10(2-6-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMOGTLHTISBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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